N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Description
N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a complex heterocyclic compound It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry
Properties
Molecular Formula |
C15H12Br2N6O2 |
|---|---|
Molecular Weight |
468.10 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H12Br2N6O2/c1-7-3-8(2)23-15(19-7)20-13(22-23)14(25)21-18-6-9-4-10(16)12(24)11(17)5-9/h3-6,24H,1-2H3,(H,21,25)/b18-6+ |
InChI Key |
FZLMOPUIQOZMFZ-NGYBGAFCSA-N |
Isomeric SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC(=C(C(=C3)Br)O)Br)C |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC(=C(C(=C3)Br)O)Br)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Chemical Reactions Analysis
N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the dibromo groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibromo groups can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It exhibits potential as an antimicrobial agent, showing activity against various microorganisms.
Material Science: The compound is used in the development of materials with specific properties, such as conductivity and stability.
Biological Research: It serves as a tool for studying biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate biological processes such as inflammation, cell proliferation, and immune responses.
Comparison with Similar Compounds
N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE can be compared with other triazolopyrimidine derivatives, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds also exhibit diverse biological activities, including antimicrobial and anticancer properties.
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